molecular formula C13H29O7P B609264 m-PEG4-phosphonic acid ethyl ester CAS No. 1872433-73-2

m-PEG4-phosphonic acid ethyl ester

Cat. No.: B609264
CAS No.: 1872433-73-2
M. Wt: 328.3418
InChI Key: IJIFYTYZSWFMQQ-UHFFFAOYSA-N
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Description

m-PEG4-phosphonic acid ethyl ester is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a phosphonic acid group and an ethyl ester group attached to a PEG chain. This compound is known for its hydrophilic properties, which enhance its solubility in aqueous media.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG4-phosphonic acid ethyl ester typically involves the Michaelis-Arbuzov reaction, which is a well-known method for preparing phosphonates. In this reaction, a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester. The reaction is usually carried out under anhydrous conditions and requires heating .

Another common method is the catalytic cross-coupling reaction, where a phosphonate ester is formed by coupling a phosphonic acid derivative with an alkyl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as triethylamine, and a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

m-PEG4-phosphonic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phosphonic acid esters.

Scientific Research Applications

m-PEG4-phosphonic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a linker in the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: The compound is employed in the development of bioconjugates and as a component in drug delivery systems.

    Medicine: It is used in the formulation of pharmaceuticals, particularly in the development of targeted drug delivery systems.

    Industry: The compound is used in the production of coatings, adhesives, and other materials that require enhanced solubility and stability.

Mechanism of Action

The mechanism of action of m-PEG4-phosphonic acid ethyl ester involves its ability to form stable complexes with metal ions and other molecules. The phosphonic acid group can chelate metal ions, making it useful in various applications, including drug delivery and diagnostic imaging . The PEG chain enhances the solubility and stability of the compound, allowing it to interact effectively with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • m-PEG5-phosphonic acid ethyl ester
  • m-PEG9-phosphonic acid ethyl ester
  • m-PEG4-(CH2)8-phosphonic acid ethyl ester

Uniqueness

m-PEG4-phosphonic acid ethyl ester is unique due to its specific PEG chain length and the presence of both phosphonic acid and ethyl ester groups. This combination provides a balance of hydrophilicity and reactivity, making it suitable for a wide range of applications. The compound’s ability to form stable complexes with metal ions and its enhanced solubility in aqueous media further distinguish it from similar compounds .

Properties

IUPAC Name

1-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]-2-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29O7P/c1-4-19-21(14,20-5-2)13-12-18-11-10-17-9-8-16-7-6-15-3/h4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIFYTYZSWFMQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCOCCOCCOCCOC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201173715
Record name Phosphonic acid, P-3,6,9,12-tetraoxatridec-1-yl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201173715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1872433-73-2
Record name Phosphonic acid, P-3,6,9,12-tetraoxatridec-1-yl-, diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1872433-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, P-3,6,9,12-tetraoxatridec-1-yl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201173715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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